N-Ethylmaleamic acid
CAS No.: 128438-93-7
Cat. No.: VC16052373
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128438-93-7 |
|---|---|
| Molecular Formula | C6H9NO3 |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (E)-4-(ethylamino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
| Standard InChI Key | HBQGCOWNLUOCBU-ONEGZZNKSA-N |
| Isomeric SMILES | CCNC(=O)/C=C/C(=O)O |
| Canonical SMILES | CCNC(=O)C=CC(=O)O |
Introduction
Chemical Structure and Properties of N-Ethylmaleamic Acid
Molecular Characteristics
N-Ethylmaleamic acid (C₆H₉NO₃) is structurally characterized by a maleamic acid backbone substituted with an ethyl group at the nitrogen position (Fig. 1). The compound arises from the hydrolysis of the imide bond in N-ethylsuccinimido-S-glutathione (ESG), the primary glutathione adduct of NEM . This hydrolysis yields a maleamic acid derivative, which lacks the electrophilic reactivity of its parent compound, NEM.
Biosynthesis and Metabolic Pathways
Glutathione Conjugation as a Detoxification Mechanism
N-Ethylmaleamic acid is synthesized via a two-step enzymatic process:
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Glutathione S-Transferase (GST)-Catalyzed Adduct Formation: NEM reacts with glutathione (GSH) to form ESG, a reaction facilitated by GST enzymes .
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Hydrolysis of ESG: The imide bond in ESG undergoes hydrolysis, catalyzed by cellular amidases or via non-enzymatic pathways under physiological conditions, yielding N-ethylmaleamic acid and regenerating glutathione .
This pathway is conserved across prokaryotic and eukaryotic systems, highlighting its evolutionary significance in countering electrophilic stress .
Biological Roles and Toxicological Significance
Detoxification in Microbial Systems
In Escherichia coli, N-ethylmaleamic acid formation is integral to surviving NEM exposure. ESG, the intermediate adduct, activates potassium efflux systems (KefB/KefC), which mitigate cytoplasmic acidification caused by NEM . Subsequent hydrolysis to N-ethylmaleamic acid ensures that intracellular glutathione levels are preserved, enabling continued detoxification capacity .
Environmental Implications
Activated sludge studies demonstrate that microbial consortia rapidly convert NEM to N-ethylmaleamic acid, a process critical to wastewater treatment systems . The metabolite’s stability and non-toxicity prevent biomass deflocculation, maintaining effluent quality .
Analytical Methods for Detection and Quantification
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS)
N-Ethylmaleamic acid is identified using LC-IT-MS, with diagnostic fragments at m/z 144 ([M+H]⁺) and m/z 126 (loss of H₂O) . MS-MS analysis confirms its structure through characteristic fragmentation patterns, distinguishing it from related metabolites .
Table 2: Analytical Parameters for N-Ethylmaleamic Acid
| Parameter | Value | Source |
|---|---|---|
| Retention time | 8.2 min (C18 column, gradient elution) | |
| Detection limit | 0.1 µM | |
| Quantification ion | m/z 144 → m/z 126 |
Applications in Research and Industry
Biomarker for Electrophilic Stress
N-Ethylmaleamic acid serves as a biomarker for NEM exposure in toxicological studies. Its extracellular detection in activated sludge correlates with NEM degradation rates, offering a proxy for monitoring industrial effluent toxicity .
Enzymology and Proteomics
By studying N-ethylmaleamic acid formation, researchers elucidate GST activity and thiol-mediated redox regulation. This has implications for understanding drug metabolism and resistance mechanisms in pathogens .
Future Directions and Research Opportunities
Elucidating Hydrolysis Mechanisms
The enzymatic versus non-enzymatic hydrolysis of ESG remains poorly characterized. Identifying specific amidases involved could enhance bioremediation strategies for NEM-contaminated environments .
Biomedical Applications
Given its non-toxic profile, N-ethylmaleamic acid could be explored as a stabilizing agent in pharmaceutical formulations or a scaffold for designing novel detoxification agents.
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